![molecular formula C14H9F3N2O2S B5510033 2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5510033.png)

2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

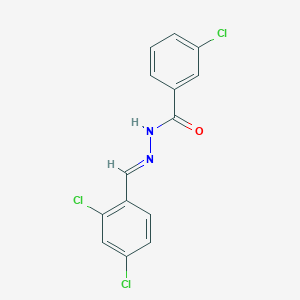

The synthesis of benzenesulfonamide derivatives, including structures similar to 2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, involves incorporating phenyl-1,2,3-triazole moieties with additional flexibility conferred by ether, thioether, and amino linkers. These compounds have been evaluated as inhibitors for carbonic anhydrase, showing significant inhibitory activity in vitro. Computational and X-ray crystallographic studies have aided in understanding the interaction between these molecules and the enzyme, providing insight into their potent inhibitory effects (Nocentini et al., 2016).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial in determining their reactivity and interaction with biological targets. For instance, N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide has been synthesized and structurally characterized, revealing π–π interactions and hydrogen-bonding that form a three-dimensional network. These interactions are significant for understanding the molecular stability and potential binding mechanisms of similar compounds (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Benzenesulfonamide compounds undergo various chemical reactions, contributing to their diverse chemical properties. For example, the dissociation of protonated N-(3-phenyl-2H-chromen-2-ylidene)benzenesulfonamides in the gas phase involves sulfonyl cation transfer, leading to cyclization reactions. This gas-phase behavior highlights the reactivity of the sulfonamide group and its potential in synthetic chemistry (Wang et al., 2016).

Aplicaciones Científicas De Investigación

Novel Nonsteroidal Progesterone Receptor Antagonists

Research has developed derivatives of benzenesulfonamide, including structures similar to 2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, as novel nonsteroidal progesterone receptor antagonists. These compounds show promise in treating diseases related to the female reproductive system, such as uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders, through their high binding affinity and selectivity for the progesterone receptor over the androgen receptor (Yamada et al., 2016).

Electrophilic Cyanation Reagent for Synthesis

N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been used as an electrophilic cyanation reagent for synthesizing various benzonitriles from aryl and heteroaryl bromides. This methodology has been applied to create pharmaceutical intermediates, showcasing the compound's utility in facilitating complex organic reactions (Anbarasan et al., 2011).

Catalysts for Transfer Hydrogenation of Ketones

Derivatives of N-[2-(benzylamino)phenyl]benzenesulfonamide have been synthesized and used as catalysts for the transfer hydrogenation of ketones. This application demonstrates the compound's role in catalysis, particularly in processes involving the transfer of hydrogen to carbonyl groups, leading to the efficient production of secondary alcohols (Dayan et al., 2013).

Inhibition of Carbonic Anhydrase Enzyme

The benzenesulfonamide scaffold, including variations close to the 2-cyano-N-[3-(trifluoromethyl)phenyl] structure, has been explored for its inhibitory effects on the carbonic anhydrase enzyme. These compounds have shown significant inhibitory activity against various human isoforms of the enzyme, making them potential candidates for treating conditions like glaucoma, and possibly exploring their role in managing tumor growth and metastasis (Nocentini et al., 2016).

Propiedades

IUPAC Name |

2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2O2S/c15-14(16,17)11-5-3-6-12(8-11)19-22(20,21)13-7-2-1-4-10(13)9-18/h1-8,19H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHFIQMJUUDTQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5509954.png)

![3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5509960.png)

![2-chloro-5-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5509967.png)

![2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5509970.png)

![ethyl 4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinecarboxylate dihydrochloride](/img/structure/B5509994.png)

![2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5510009.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,5-dimethylbenzamide](/img/structure/B5510022.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5510026.png)

![3-(4-morpholinylmethyl)-2-phenylimidazo[2,1-a]isoquinoline](/img/structure/B5510039.png)